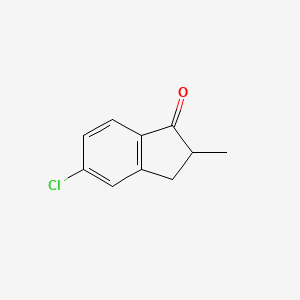
5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is a derivative of 1H-Inden-1-one, 2,3-dihydro- . The base compound, 1H-Inden-1-one, 2,3-dihydro-, has a molecular weight of 132.1592 .
Synthesis Analysis
The synthesis of indanones, which includes 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, has been studied extensively. For example, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis
The molecular structure of 1H-Inden-1-one, 2,3-dihydro- is available as a 2D Mol file or as a computed 3D SD file . The 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one would have a similar structure with additional chlorine and methyl groups.Physical And Chemical Properties Analysis
The base compound, 1H-Inden-1-one, 2,3-dihydro-, has a molecular weight of 132.1592 . Additional physical and chemical properties would depend on the specific substitutions in the 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one molecule.Scientific Research Applications
Synthesis and Pesticide Production
Synthesis Method Improvement
An improved synthesis method for 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the production of the pesticide Indoxacarb, was developed. This method involves a series of reactions starting from 3-chloropropionyl chloride and chlorobenzene, yielding the target compound with a 53% yield. This approach reduces reaction kettle volume and equipment cost, making it more suitable for industrial production (Li-Xia Jing, 2012).
Biocatalytic Process for Chiral Intermediates
A biocatalytic process using the Bacillus cereus WZZ006 strain for synthesizing (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester was developed. This process demonstrates high stereoselectivity towards the racemic substrate and provides a new route for preparing chiral intermediates of indoxacarb, with potential applications in new insecticides for agricultural production (Yinjun Zhang et al., 2019).
Organic Synthesis and Chemical Structures
Decarbonylative Cycloaddition
2,3-dihydro-1H-inden-1-one derivatives were synthesized using a decarbonylative cycloaddition process involving 1H-indene-1,2,3-trione and norbornene, catalyzed by rhodium (I). This method represents an innovative approach in the field of organic synthesis, expanding the range of potential applications for 1H-indene derivatives (Zhenzhu Hu et al., 2022).
New Synthesis and NMR Analysis
A novel synthesis method for 2,3-dihydro-1,3-methano-1H-indene was developed, starting from bicyclo[2.1.1]hex-2-ene. The resulting hydrocarbon's NMR spectrum was analyzed, leading to corrections in previously published coupling constants. This study provides insights into the structural and dynamic features of such compounds, which are useful for various applications in chemistry (M. Christl & C. Cohrs, 2015).
Mechanism of Action
Mode of Action
It’s known that the compound has high affinity binding to certain receptors . The interaction between the compound and its targets, and the resulting changes, are areas of ongoing research.
Result of Action
It’s known that the compound has high affinity binding to certain receptors , which suggests it may exert its effects by modulating the activity of these receptors.
properties
IUPAC Name |
5-chloro-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMXBENXOQYACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621329 | |
| Record name | 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
64220-40-2 | |
| Record name | 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

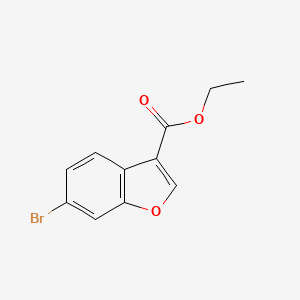
![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)
![4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline](/img/structure/B1591911.png)
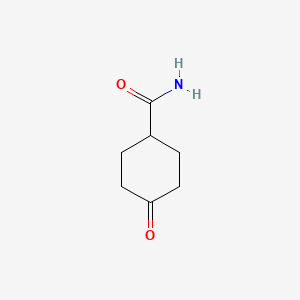
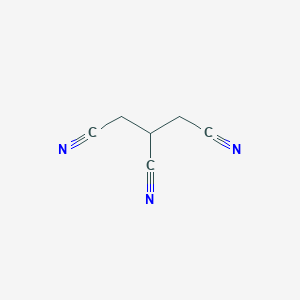
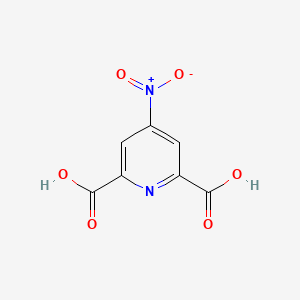

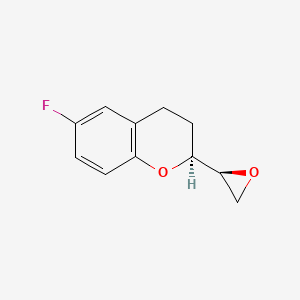
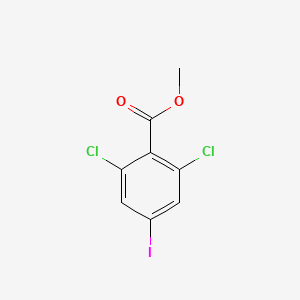

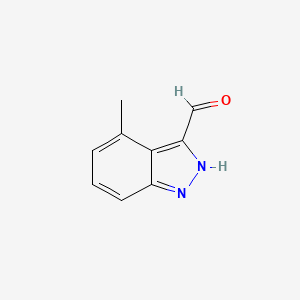

![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)
![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)